4-(Cyclobutanecarbonyl-amino)-benzoic acid methyl ester
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Overview
Description
4-(Cyclobutanecarbonyl-amino)-benzoic acid methyl ester is an organic compound that features a cyclobutane ring attached to a benzoic acid derivative
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been used in suzuki–miyaura (sm) cross-coupling reactions , which suggests that this compound might interact with palladium catalysts and organoboron reagents.
Mode of Action
In the context of SM cross-coupling reactions, the compound might participate in electronically divergent processes with the metal catalyst . Oxidative addition could occur with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation might occur with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
In the context of sm cross-coupling reactions, the compound could contribute to the formation of carbon–carbon bonds , which are fundamental in many biochemical pathways.
Pharmacokinetics
Similar compounds have been used in sm cross-coupling reactions , which suggests that this compound might have a relatively stable nature, readily prepared, and generally environmentally benign .
Result of Action
In the context of sm cross-coupling reactions, the compound could contribute to the formation of carbon–carbon bonds , which are fundamental in many biochemical processes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(Cyclobutanecarbonyl-amino)-benzoic acid methyl ester. For instance, the broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions . The relatively stable, readily prepared, and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes, also play a role .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclobutanecarbonyl-amino)-benzoic acid methyl ester typically involves the following steps:
Formation of Cyclobutanecarbonyl Chloride: Cyclobutanecarboxylic acid is reacted with thionyl chloride to form cyclobutanecarbonyl chloride.
Amidation Reaction: The cyclobutanecarbonyl chloride is then reacted with 4-aminobenzoic acid to form 4-(Cyclobutanecarbonyl-amino)-benzoic acid.
Esterification: Finally, the 4-(Cyclobutanecarbonyl-amino)-benzoic acid is esterified using methanol and a catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclobutanecarbonyl-amino)-benzoic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
4-(Cyclobutanecarbonyl-amino)-benzoic acid methyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- 4-(Cyclopropanecarbonyl-amino)-benzoic acid methyl ester
- 4-(Cyclopentanecarbonyl-amino)-benzoic acid methyl ester
- 4-(Cyclohexanecarbonyl-amino)-benzoic acid methyl ester
Uniqueness
4-(Cyclobutanecarbonyl-amino)-benzoic acid methyl ester is unique due to the presence of the cyclobutane ring, which imparts distinct steric and electronic properties compared to its cyclopropane, cyclopentane, and cyclohexane analogs. These differences can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable molecule for research and development.
Properties
IUPAC Name |
methyl 4-(cyclobutanecarbonylamino)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-17-13(16)10-5-7-11(8-6-10)14-12(15)9-3-2-4-9/h5-9H,2-4H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEVQARVJHUHBEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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